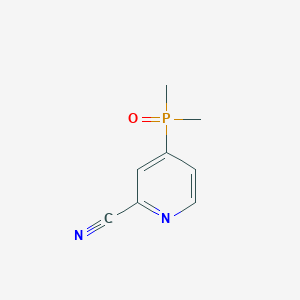![molecular formula C12H7F2N3OS2 B2736301 1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207015-51-7](/img/structure/B2736301.png)
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4,6-Difluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and environmental science. This compound is known for its unique chemical properties and has been synthesized using various methods.
Scientific Research Applications
Ternary Polymer Solar Cells (PSCs)
BTF has been employed as a second acceptor material in ternary polymer solar cells (PSCs). These cells consist of three active layer components: two donors with one acceptor or two acceptors with one donor. The incorporation of BTF into a binary active layer, composed of a wide-bandgap polymer (J71) and a low-bandgap acceptor (ITIC), resulted in efficient ternary PSCs. The best power conversion efficiency (PCE) achieved was 12.35%, surpassing the control binary device (J71:ITIC) with a PCE of 10.79%. The enhanced PCE is attributed to improved short-circuit current density, open-circuit voltage, and fill factor, partly due to increased light-harvesting from BTF and balanced charge transportation facilitated by improved polymer crystallinity .
Fluorescent Probe for Cysteine (Cys) Sensing
A novel fluorescent probe, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC) , has been developed for selective sensing of Cys over other analytes. BT-AC exhibits minimal fluorescence on its own but experiences a remarkable 4725-fold enhancement in the presence of Cys. The large Stokes shift (135 nm) further enhances its sensitivity and selectivity for Cys detection .
Selective Sensing of 2,4,6-Trinitrophenol (TNP)
BTF-functionalized Zr complexes have demonstrated selective sensing behavior toward 2,4,6-trinitrophenol (TNP), commonly known as picric acid. Even in the presence of other potentially competing nitroaromatic explosive compounds, the thermally activated form of the compound exhibited specific recognition for TNP .
properties
IUPAC Name |
1-(4,6-difluoro-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N3OS2/c13-6-4-7(14)10-8(5-6)20-12(16-10)17-11(18)15-9-2-1-3-19-9/h1-5H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUANCTRWUMOBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B2736226.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2736228.png)



![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2736236.png)


